

# An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexadecanone

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## Compound of Interest

Compound Name: Cyclohexadecanone

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## Introduction

**Cyclohexadecanone**, a macrocyclic ketone, is a significant compound in the fragrance and flavor industry, prized for its distinct musk odor. It is also a subject of interest in chemical research due to its large ring structure and potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **cyclohexadecanone**.

## Chemical Structure and Identification

**Cyclohexadecanone** is a cyclic organic compound with a sixteen-membered ring containing a ketone functional group.<sup>[1]</sup> Its structure is characterized by a high degree of flexibility.

Molecular Structure:

Caption: 2D representation of the chemical structure of **Cyclohexadecanone**.

## Physicochemical Properties

A summary of the key physicochemical properties of **cyclohexadecanone** is presented in the table below. These properties are crucial for its handling, formulation, and application in various fields.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Molecular Formula | C <sub>16</sub> H <sub>30</sub> O              | [1]       |
| Molecular Weight  | 238.41 g/mol                                   | [1]       |
| CAS Number        | 2550-52-9                                      | [1]       |
| IUPAC Name        | Cyclohexadecanone                              | [1]       |
| Appearance        | White crystalline solid                        | [1]       |
| Odor              | Musk-like                                      | [1]       |
| Melting Point     | 54-57 °C                                       |           |
| Boiling Point     | 326.8 °C at 760 mmHg                           |           |
| Density           | 0.92 g/cm <sup>3</sup>                         |           |
| Flash Point       | >110 °C  |           |
| Vapor Pressure    | 0.00012 mmHg at 25 °C                          |           |
| Water Solubility  | Insoluble                                      |           |
| Solubility        | Soluble in ethanol and other organic solvents. |           |

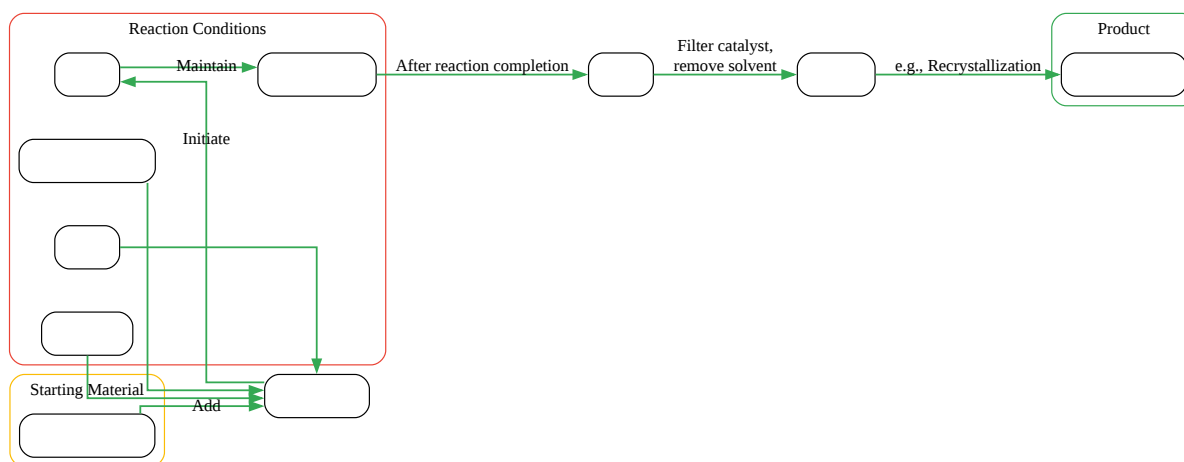
## Experimental Protocols

Detailed experimental protocols for the characterization of **cyclohexadecanone** are essential for quality control and research purposes. Below are representative methodologies for key analytical techniques.

## Synthesis of Cyclohexadecanone

**Cyclohexadecanone** can be synthesized via the hydrogenation of 8-cyclohexadecenone.[1]

Reaction Workflow:



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Caption: General workflow for the synthesis of **Cyclohexadecanone**.

#### Detailed Protocol:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 8-cyclohexadecenone in a solvent such as ethanol.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
- **Hydrogenation:** Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus.

- Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure **cyclohexadecanone**.

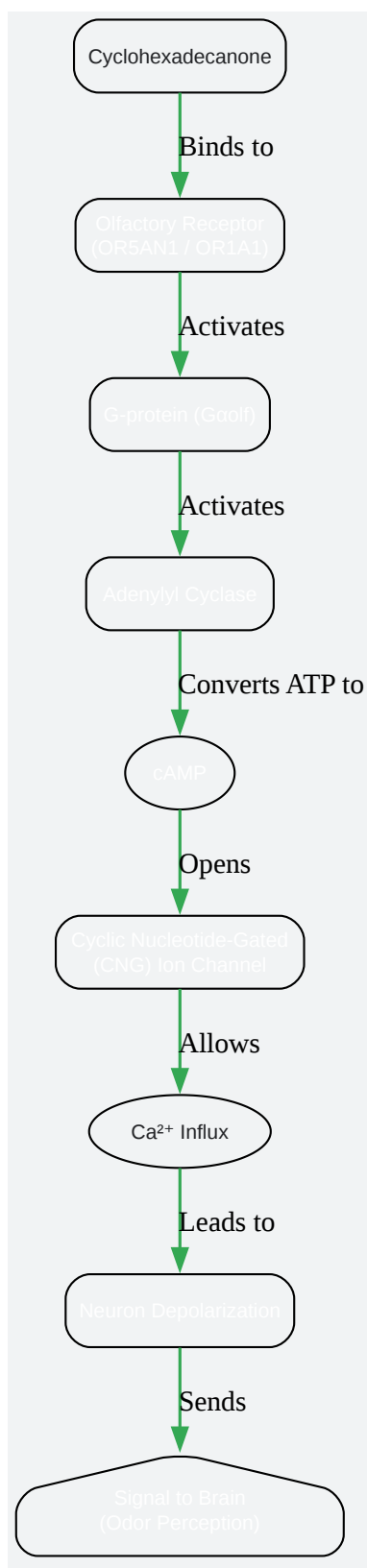
## Analytical Characterization

| Technique                                     | Protocol   |
|---|--|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | <p>Sample Preparation: Dissolve 5-10 mg of cyclohexadecanone in approximately 0.6 mL of deuterated chloroform (<math>\text{CDCl}_3</math>) in an NMR tube.</p> <p><math>^1\text{H}</math> NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show a complex multiplet in the aliphatic region (<math>\delta</math> 1.2-2.5 ppm) corresponding to the methylene protons of the large ring. The protons alpha to the carbonyl group will appear slightly downfield. <math>^{13}\text{C}</math> NMR: Acquire the spectrum on the same instrument. The carbonyl carbon should appear as a singlet at a characteristic downfield shift (<math>\delta &gt; 200</math> ppm). The methylene carbons will appear in the aliphatic region (<math>\delta</math> 20-40 ppm).</p> |
| Infrared (IR) Spectroscopy                    | <p>Sample Preparation: Prepare a thin film of the molten compound between two NaCl or KBr plates, or acquire the spectrum of a KBr pellet containing the sample. Analysis: The spectrum will be dominated by a strong, sharp absorption band around <math>1710\text{-}1725\text{ cm}^{-1}</math> characteristic of the <math>\text{C=O}</math> stretching vibration of a saturated cyclic ketone. Aliphatic <math>\text{C-H}</math> stretching vibrations will be observed around <math>2850\text{-}2950\text{ cm}^{-1}</math>.</p>  |
| Mass Spectrometry (MS)                        | <p>Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.</p> <p>Analysis: The mass spectrum will show the molecular ion peak (<math>\text{M}^+</math>) at <math>m/z</math> 238.41.</p> <p>Fragmentation patterns will involve the loss of small alkyl chains and rearrangements characteristic of large cyclic ketones.</p>  |

## Biological Activity and Signaling Pathway

**Cyclohexadecanone**, like other musk compounds, elicits its characteristic scent through interaction with specific olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The primary human olfactory receptors identified to be activated by macrocyclic musks are OR5AN1 and OR1A1.<sup>[2][3]</sup>

Olfactory Signaling Pathway:



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Caption: Simplified signaling pathway of odor perception initiated by **Cyclohexadecanone**.

The binding of **cyclohexadecanone** to its receptor initiates a conformational change in the receptor, which in turn activates a specific G-protein, G $\alpha$ olf.[4] This G-protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca<sup>2+</sup> and Na<sup>+</sup>) into the olfactory neuron. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the musk scent.[4]

## Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and a key biological signaling pathway of **cyclohexadecanone**. The presented data and experimental methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating further investigation and application of this important macrocyclic ketone.

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